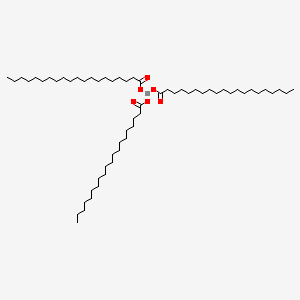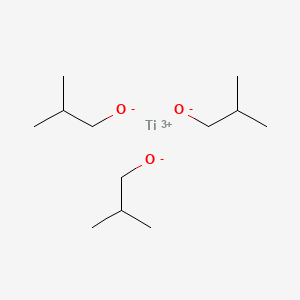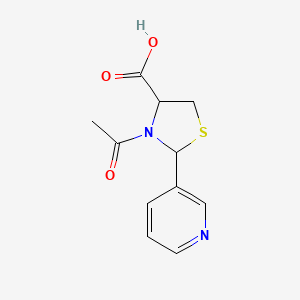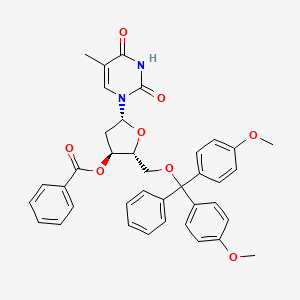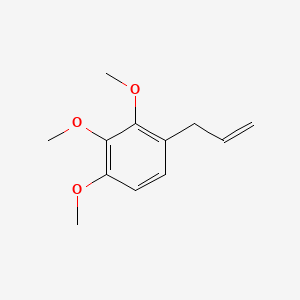
1-Allyl-2,3,4-trimethoxybenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Allyl-2,3,4-trimethoxybenzene is an organic compound with the molecular formula C12H16O3. It is a derivative of benzene, where three methoxy groups and one allyl group are attached to the benzene ring. This compound is known for its aromatic properties and is used in various chemical and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Allyl-2,3,4-trimethoxybenzene can be synthesized through several methods. One common approach involves the alkylation of 2,3,4-trimethoxybenzene with allyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods: For industrial production, the synthesis of this compound may involve more efficient and scalable methods. One such method includes the use of phase-transfer catalysis, where the reactants are transferred between two immiscible phases to enhance the reaction rate and yield .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Allyl-2,3,4-trimethoxybenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene ring. .
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid, sulfuric acid, halogens
Major Products Formed:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols.
Substitution: Nitro derivatives, halogenated compounds
Wissenschaftliche Forschungsanwendungen
1-Allyl-2,3,4-trimethoxybenzene has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-Allyl-2,3,4-trimethoxybenzene involves its interaction with various molecular targets and pathways. The compound’s methoxy groups can participate in hydrogen bonding and other interactions, affecting its reactivity and biological activity. The allyl group can undergo addition reactions, contributing to the compound’s versatility in chemical synthesis .
Vergleich Mit ähnlichen Verbindungen
- 1-Allyl-2,4,5-trimethoxybenzene
- 1,2,3-Trimethoxybenzene
- 1,3,5-Trimethoxybenzene
Comparison: 1-Allyl-2,3,4-trimethoxybenzene is unique due to the specific positioning of its methoxy and allyl groups, which influence its chemical reactivity and biological properties. Compared to 1,2,3-trimethoxybenzene, the presence of the allyl group in this compound provides additional sites for chemical reactions, making it more versatile in synthetic applications .
Eigenschaften
CAS-Nummer |
5273-88-1 |
|---|---|
Molekularformel |
C12H16O3 |
Molekulargewicht |
208.25 g/mol |
IUPAC-Name |
1,2,3-trimethoxy-4-prop-2-enylbenzene |
InChI |
InChI=1S/C12H16O3/c1-5-6-9-7-8-10(13-2)12(15-4)11(9)14-3/h5,7-8H,1,6H2,2-4H3 |
InChI-Schlüssel |
VZNVINHATUJPSB-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C(=C(C=C1)CC=C)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





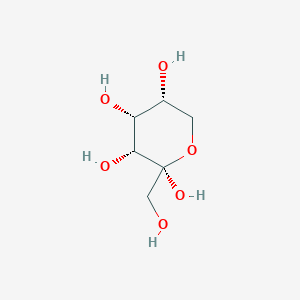
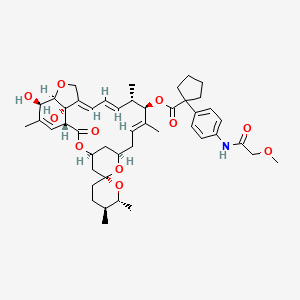
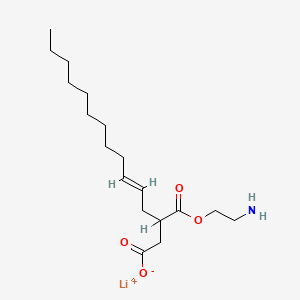
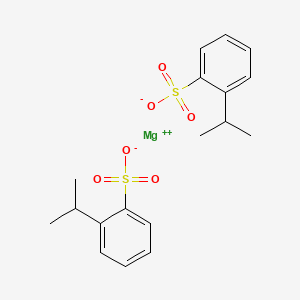
![6-Bromo-2-phenyl-2H-pyrano[2,3-b]pyridine](/img/structure/B12662799.png)

